2-(4-chloro-2-methylphenoxy)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}acetamide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}acetamide is a complex organic compound with a unique structure that combines a chlorinated phenoxy group, a cyano group, and a tetrahydrocycloheptathiophene ring
Preparation Methods
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}acetamide involves multiple steps. The starting materials typically include 4-chloro-2-methylphenol and 3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene. The synthetic route may involve the following steps:
Formation of the Phenoxy Group: The 4-chloro-2-methylphenol is reacted with an appropriate acylating agent to form the phenoxy group.
Cyclization: The intermediate product is then subjected to cyclization to form the tetrahydrocycloheptathiophene ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
2-(4-chloro-2-methylphenoxy)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-(4-chloro-2-methylphenoxy)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}acetamide include:
4-chloro-2-methylphenoxyacetic acid: A simpler compound with similar phenoxy and chloro groups.
3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene: Shares the cycloheptathiophene ring structure.
N-(4-chloro-2-methylphenoxy)acetamide: Contains the phenoxy and acetamide groups but lacks the cyano and cycloheptathiophene components.
The uniqueness of this compound lies in its combination of these functional groups, which may confer specific properties and activities not found in the similar compounds.
Properties
Molecular Formula |
C19H19ClN2O2S |
---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide |
InChI |
InChI=1S/C19H19ClN2O2S/c1-12-9-13(20)7-8-16(12)24-11-18(23)22-19-15(10-21)14-5-3-2-4-6-17(14)25-19/h7-9H,2-6,11H2,1H3,(H,22,23) |
InChI Key |
WEHQTUUJYLREDL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C3=C(S2)CCCCC3)C#N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C3=C(S2)CCCCC3)C#N |
Origin of Product |
United States |
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